2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the formation of the triazolopyrimidine core followed by functionalization with piperazine and pyrrolidine groups. One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction conditions are generally mild, often carried out at room temperature with simple mixing of reagents followed by water extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions but with larger quantities of reagents and more robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including acting as inhibitors for specific enzymes and receptors
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The triazolopyrimidine core can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s effects are mediated through binding to these targets, leading to inhibition of their activity and subsequent modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but lacks the additional functional groups present in the target compound.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another derivative with similar core structure but different substituents.
Uniqueness
2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of both piperazine and pyrrolidine groups enhances its versatility and effectiveness in various research and industrial applications .
Properties
Molecular Formula |
C20H27N9 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5,6-dimethyl-7-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H27N9/c1-14-12-17(26-6-4-5-7-26)25-20(23-14)28-10-8-27(9-11-28)18-15(2)16(3)24-19-21-13-22-29(18)19/h12-13H,4-11H2,1-3H3 |
InChI Key |
LMRPNTFGRJLPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)N5CCCC5 |
Origin of Product |
United States |
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